![molecular formula C15H12O2 B14015743 5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[4.2.0]octa-1,3,5-triene core, which is substituted with a benzyloxy group at the 5-position and a ketone group at the 7-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[4.2.0]octa-1,3,5-triene core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the benzyloxy group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the bicyclic core.
Oxidation to form the ketone: The final step involves the oxidation of a hydroxyl group at the 7-position to form the ketone. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
科学研究应用
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s derivatives may exhibit pharmacological activity, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Modulation of gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This compound shares the same bicyclic core but lacks the benzyloxy and ketone groups.
Benzocyclobutene: Another bicyclic compound with a similar core structure but different functional groups.
1,2-Dihydrobenzocyclobutene: A reduced form of benzocyclobutene with different reactivity.
Uniqueness
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the presence of both the benzyloxy and ketone groups, which impart distinct chemical properties and reactivity. These functional groups make the compound versatile for various chemical transformations and applications in research and industry.
属性
分子式 |
C15H12O2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
5-phenylmethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C15H12O2/c16-13-9-12-7-4-8-14(15(12)13)17-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI 键 |
CUYILCFOQVAUJW-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C1=O)C(=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


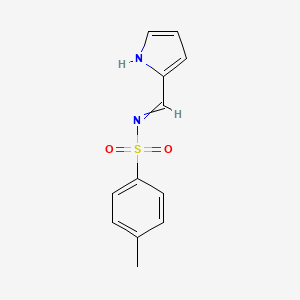
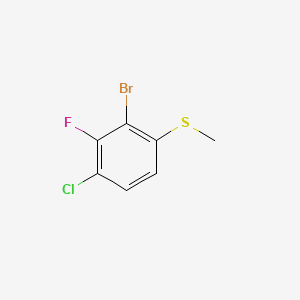
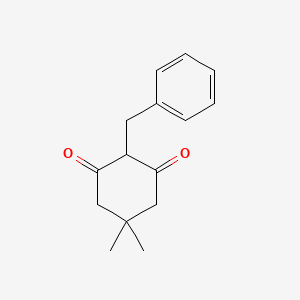
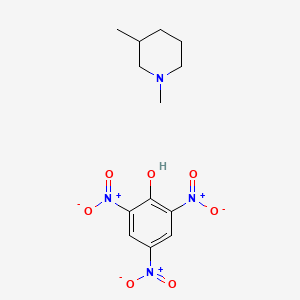
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)

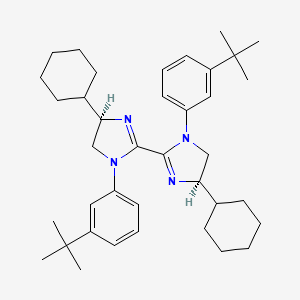

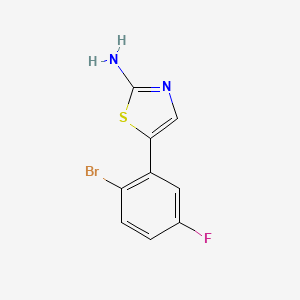
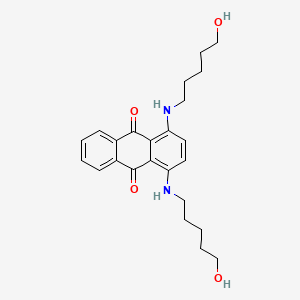
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
